3-Bromo-2-chloro-5-fluorotoluene
Description
Molecular Identity and Classification
3-Bromo-2-chloro-5-fluorotoluene belongs to the class of halogenated aromatic hydrocarbons, specifically categorized as a trihalogenated toluene derivative. The compound is registered under the Chemical Abstracts Service number 1000576-68-0 and carries the systematic International Union of Pure and Applied Chemistry name "1-bromo-2-chloro-5-fluoro-3-methylbenzene". According to the European Chemicals Agency classification system, this compound is designated with the European Community number 186-194-9, reflecting its recognized status within regulatory frameworks.
The molecular formula C₇H₅BrClF indicates the presence of seven carbon atoms, five hydrogen atoms, and three halogen atoms distributed across the aromatic ring structure. The compound exhibits a molecular weight of 223.47 grams per mole, which is consistent with the combined atomic masses of its constituent elements. The classification under the Harmonized System Code 2903999090 identifies it as a halogenated derivative of aromatic hydrocarbons, subject to specific trade and regulatory considerations.
From a structural classification perspective, the compound represents a substituted benzene derivative where the methyl group characteristic of toluene is retained while three different halogen atoms occupy distinct positions on the aromatic ring. This trihalogenated configuration places the compound within a specialized subset of organohalides that exhibit unique reactivity patterns due to the varying electronegativities and sizes of the halogen substituents. The presence of three different halogens creates an asymmetric substitution pattern that significantly influences the compound's physical and chemical properties.
Structural Configuration and Halogen Substitution Pattern
The structural configuration of this compound follows a specific substitution pattern where the bromine atom occupies position 3, the chlorine atom is located at position 2, and the fluorine atom is positioned at location 5 on the benzene ring, with the methyl group attached at position 1. This arrangement creates a distinctive spatial distribution of halogen atoms that influences both the electronic properties and the overall molecular geometry of the compound.
The halogen substitution pattern exhibits strategic positioning that maximizes the electronic effects while maintaining structural stability. The bromine atom, being the largest halogen present, occupies a position that allows for optimal spatial accommodation without significant steric hindrance with neighboring substituents. The chlorine atom at position 2 creates an ortho relationship with the methyl group, which can influence the conformational preferences of the molecule through both electronic and steric interactions. The fluorine atom at position 5 establishes a meta relationship with both the methyl group and the bromine atom, contributing to the overall electronic distribution across the aromatic ring.
The three-dimensional structure of the molecule reveals that the halogen atoms extend outward from the plane of the benzene ring, creating a complex molecular surface with varying electrostatic properties. The different van der Waals radii of the three halogens—fluorine being the smallest, followed by chlorine, and bromine being the largest—result in an asymmetric molecular envelope that affects intermolecular interactions and packing arrangements in the solid state.
Electronic Structure and Bonding Properties
The electronic structure of this compound is significantly influenced by the varying electronegativities of the three halogen substituents and their positions on the aromatic ring. Fluorine, with its electronegativity value of 3.98 on the Pauling scale, represents the most electronegative element in the molecule. Chlorine exhibits an electronegativity of 3.16, while bromine shows a value of 2.96, creating a gradient of electron-withdrawing effects across the aromatic system.
The electron-withdrawing nature of the halogen atoms significantly affects the electron density distribution within the benzene ring, with fluorine exerting the strongest inductive effect due to its high electronegativity. This electronic polarization influences the reactivity of the aromatic ring toward both electrophilic and nucleophilic substitution reactions. The meta-directing effect of the halogens, combined with their varying electronic influences, creates a complex pattern of charge distribution that affects the compound's chemical behavior.
| Halogen | Position | Electronegativity (Pauling Scale) | Atomic Radius (pm) |
|---|---|---|---|
| Fluorine | 5 | 3.98 | 64 |
| Chlorine | 2 | 3.16 | 99 |
| Bromine | 3 | 2.96 | 114 |
The bonding characteristics within the molecule involve both sigma bonds between the halogens and the aromatic carbon atoms, as well as the delocalized pi-electron system of the benzene ring. The carbon-halogen bonds exhibit varying degrees of polarity, with the carbon-fluorine bond being the most polar due to the large electronegativity difference. The presence of multiple halogen atoms also influences the overall dipole moment of the molecule, as the individual bond dipoles do not cancel completely due to the asymmetric substitution pattern.
Conformational Analysis
The conformational analysis of this compound reveals important insights into the spatial arrangement and rotational preferences of the substituents, particularly the methyl group and its relationship with the neighboring halogen atoms. The ortho-substituted toluene framework has been studied extensively, and the conformational behavior of such systems is influenced by the electronic and steric effects of the substituents.
The methyl group rotation in ortho-substituted toluenes is known to be affected by the nature of the ortho-substituent, in this case, the chlorine atom at position 2. The carbon-13 nuclear magnetic resonance chemical shift of the methyl group provides valuable information about the preferred conformational states of the molecule. The presence of the chlorine atom in the ortho position creates both steric and electronic barriers to free rotation of the methyl group, leading to preferred conformational arrangements.
The conformational preferences are further complicated by the presence of the additional halogen substituents at positions 3 and 5. The bromine atom at position 3, being relatively large, may influence the conformational landscape through van der Waals interactions, while the fluorine atom at position 5 contributes primarily through electronic effects. The overall conformational profile represents a balance between minimizing steric repulsion and optimizing electronic interactions among the substituents.
Computational studies of similar trihalogenated toluene derivatives suggest that the most stable conformations involve orientations where the methyl group adopts positions that minimize unfavorable interactions with the halogen substituents. The energy barriers between different conformational states are typically low enough to allow rapid interconversion at room temperature, but the relative populations of different conformers are determined by the subtle balance of electronic and steric factors.
Comparison with Structural Isomers
The structural isomer landscape of trihalogenated toluenes reveals the unique characteristics of this compound when compared to its positional isomers. Several isomers exist with the same molecular formula C₇H₅BrClF but different substitution patterns, including 2-bromo-3-chloro-5-fluorotoluene, 5-bromo-3-chloro-2-fluorotoluene, and 3-bromo-6-chloro-4-fluorotoluene.
The 2-bromo-3-chloro-5-fluorotoluene isomer exhibits a molecular weight of 223.47 grams per mole, identical to the target compound, but differs in the positioning of the bromine and chlorine atoms. This isomer shows a density of 1.6 ± 0.1 grams per cubic centimeter and a boiling point of 223.5 ± 35.0 degrees Celsius at 760 millimeters of mercury. The different substitution pattern results in altered electronic distribution and potentially different conformational preferences compared to this compound.
The 5-bromo-3-chloro-2-fluorotoluene isomer represents another structural variant where the fluorine atom occupies the ortho position relative to the methyl group. This positioning significantly alters the electronic environment of the aromatic ring and changes the steric interactions affecting the methyl group rotation. The fluorine atom in the ortho position creates a stronger electronic influence on the methyl group compared to the chlorine atom in the same position in the target compound.
| Isomer | Bromine Position | Chlorine Position | Fluorine Position | Chemical Abstracts Service Number |
|---|---|---|---|---|
| This compound | 3 | 2 | 5 | 1000576-68-0 |
| 2-Bromo-3-chloro-5-fluorotoluene | 2 | 3 | 5 | 1242339-16-7 |
| 5-Bromo-3-chloro-2-fluorotoluene | 5 | 3 | 2 | 1160574-49-1 |
| 3-Bromo-6-chloro-4-fluorotoluene | 3 | 6 | 4 | 200190-87-0 |
The comparison of dipole moments among different isomers provides insight into the electronic asymmetry created by the various substitution patterns. While specific dipole moment values for these exact isomers are not extensively documented, studies on related dichlorobenzene systems demonstrate how positional changes significantly affect molecular polarity. The ortho-dichlorobenzene exhibits the highest dipole moment (2.54 Debye) among dichlorobenzene isomers, while para-dichlorobenzene shows zero dipole moment due to symmetry.
The electronic and steric differences among these isomers translate into varying chemical reactivities and physical properties. The target compound's specific substitution pattern creates a unique electronic environment that distinguishes it from its isomers in terms of reactivity toward electrophilic and nucleophilic aromatic substitution reactions. The positioning of the three different halogens also affects intermolecular interactions, influencing properties such as melting point, boiling point, and solubility characteristics.
Properties
IUPAC Name |
1-bromo-2-chloro-5-fluoro-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClF/c1-4-2-5(10)3-6(8)7(4)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPIMQSHAFMKIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901258437 | |
| Record name | Benzene, 1-bromo-2-chloro-5-fluoro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901258437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000576-68-0 | |
| Record name | Benzene, 1-bromo-2-chloro-5-fluoro-3-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000576-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-bromo-2-chloro-5-fluoro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901258437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material Selection
- Toluene or Fluorotoluene Derivatives : The synthesis often begins with fluorotoluene or chlorotoluene derivatives, which direct subsequent halogenation to specific positions due to their directing effects.
Bromination
- Reagents : Bromination is typically performed using bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent.
- Catalysts/Conditions : Iron (Fe) or iron(III) bromide (FeBr3) catalysts are employed to facilitate electrophilic bromination. Alternatively, light-induced radical bromination can be used.
- Regioselectivity : The presence of fluorine and chlorine substituents influences the electrophilic substitution pattern, favoring bromination at the 3-position relative to the methyl group.
Chlorination
- Reagents : Chlorination is achieved using chlorine gas (Cl2) or sulfuryl chloride (SO2Cl2).
- Conditions : Controlled temperature and reaction time are critical to avoid over-chlorination.
- Regioselectivity : Chlorination is directed to the 2-position, often facilitated by the electron-withdrawing effects of fluorine and bromine substituents.
Fluorination
- Introduction of Fluorine : Fluorine is generally introduced early in the synthesis, often starting from fluorotoluene or via nucleophilic aromatic substitution on suitable precursors.
- Methods : Direct fluorination is challenging due to fluorine's high reactivity; thus, fluorine is usually incorporated via substitution reactions on activated aromatic intermediates.
Representative Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Fluorination | Starting from toluene or chlorotoluene; nucleophilic aromatic substitution or fluorotoluene as starting material | Introduction of fluorine at 5-position |
| 2 | Chlorination | Cl2 or SO2Cl2, Fe catalyst, controlled temperature | Chlorine substitution at 2-position |
| 3 | Bromination | Br2 or NBS, Fe or light catalyst | Bromine substitution at 3-position |
Industrial Production Considerations
- Scale : Industrial synthesis employs reactors with precise control over temperature, pressure, and reaction time to optimize yield and purity.
- Purification : Post-reaction purification involves extraction, crystallization, or distillation to isolate the target compound.
- Safety : Handling of halogen gases and reactive intermediates requires strict safety protocols.
Reaction Mechanism Insights
- Electrophilic Aromatic Substitution (EAS) : The halogenations proceed via EAS, where the aromatic ring's electron density and substituent effects govern regioselectivity.
- Directing Effects : The methyl group is an ortho/para-director activating the ring, while halogens are deactivating but ortho/para-directing due to resonance effects.
- Halogen Influence : The combined electronic effects of fluorine, chlorine, and bromine substituents modulate the reactivity and selectivity of subsequent halogenations.
Research Findings and Data Summary
| Parameter | Details |
|---|---|
| Yield | Typically 60-85% depending on reaction optimization |
| Reaction Temperature | 0–50°C for chlorination and bromination steps |
| Reaction Time | 1–6 hours depending on reagent and conditions |
| Solvents Used | Dichloromethane, acetonitrile, or similar aprotic solvents |
| Catalysts | Fe, FeBr3, or light initiation for bromination |
| Purity | >98% after purification |
Literature and Patent Insights
- The synthesis of related compounds such as 5-bromo-3-chloro-2-fluorotoluene involves multi-step halogenations with careful control of reaction conditions to achieve regioselectivity.
- Patents on halogenated nitrobenzene derivatives highlight the importance of acetamide protection and diazotization steps in related aromatic halogenation chemistry, which can inform strategies for preparing halogenated toluenes.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-chloro-5-fluorotoluene undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding benzoic acid derivatives or reduction to yield simpler hydrocarbons.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions include substituted toluenes, benzoic acids, and various coupled aromatic compounds .
Scientific Research Applications
Synthetic Applications
Building Block in Organic Synthesis
3-Bromo-2-chloro-5-fluorotoluene serves as a crucial intermediate in the synthesis of various organic compounds. Its unique halogen substitution pattern allows for selective reactions in electrophilic aromatic substitution and cross-coupling reactions.
Reaction Mechanisms :
- Electrophilic Aromatic Substitution : The bromine and chlorine atoms enhance the reactivity of the aromatic ring, facilitating the introduction of other substituents.
- Cross-Coupling Reactions : The bromine atom can be replaced through palladium-catalyzed reactions, enabling the formation of complex molecules.
Biological Applications
Pharmaceutical Development
The compound has shown potential as a precursor in the synthesis of bioactive molecules. Its halogenated structure is often associated with enhanced biological activity, making it valuable in drug discovery.
Case Study 1: Cancer Research
Research indicates that this compound exhibits anticancer properties by modulating cellular processes such as apoptosis and cell proliferation. In vitro studies demonstrated that this compound inhibited growth in various cancer cell lines, suggesting its potential as a lead compound for further development.
Case Study 2: Metabolic Pathway Modulation
Another study explored the compound's effects on metabolic pathways related to energy production. It was found to influence enzyme kinetics involved in glycolysis, indicating its role in altering cellular metabolism under pathological conditions.
Agrochemical Applications
The compound is also utilized in the development of agrochemicals. Its structure allows for interactions with biological systems that can enhance pest resistance or promote plant growth.
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Anticancer properties | Enzyme modulation |
| 4-Bromo-2-fluorotoluene | Antimicrobial effects | Disruption of cell membrane integrity |
| 2-Bromo-4-fluorotoluene | Antiviral properties | Inhibition of viral replication |
Material Science Applications
In materials science, this compound is explored for its potential use in developing new polymers and dyes due to its unique electronic properties imparted by the halogen substituents.
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-5-fluorotoluene involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. In biochemical studies, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The presence of halogen atoms can influence its reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Key Observations:
Substituent Position and Electronic Effects: The target compound’s substituents (2-Cl, 3-Br, 5-F) create a meta-directing electronic environment due to the electron-withdrawing nature of halogens. In contrast, 2-Bromo-5-fluorotoluene lacks a chlorine atom, reducing steric hindrance and polarity compared to the target compound .
Molecular Weight and Boiling Points :
- The addition of chlorine in this compound increases its molecular weight (223.47 g/mol) compared to 2-Bromo-5-fluorotoluene (189.03 g/mol). Halogenation generally elevates boiling points, as seen in 2-Bromo-5-fluorotoluene (169–170°C) .
Parent Structure Differences: Benzene derivatives like 1-Bromo-3-chloro-5-fluorobenzene lack the methyl group of toluene, reducing steric bulk and altering solubility in nonpolar solvents .
Multihalogenated Derivatives :
- Compounds like 5-Bromo-1-chloro-2-fluoro-3-iodobenzene incorporate iodine, enhancing molecular weight (335.34 g/mol) and reactivity in cross-coupling reactions due to iodine’s polarizability .
Biological Activity
3-Bromo-2-chloro-5-fluorotoluene (C₇H₅BrClF) is an aromatic compound with significant interest in various fields, particularly in medicinal chemistry and materials science. This article explores its biological activity, synthesis, and applications based on diverse sources.
This compound is characterized by the presence of bromine, chlorine, and fluorine substituents on the toluene ring. These halogens influence its reactivity and biological interactions. The compound can be synthesized through various methods, including electrophilic aromatic substitution reactions, which leverage its electron-rich aromatic system to react with electrophiles effectively.
Synthesis Pathways
The synthesis of this compound typically involves:
- Electrophilic Aromatic Substitution : The introduction of halogens through bromination and chlorination steps.
- Nucleophilic Aromatic Substitution : Utilizing the electron-withdrawing properties of the halogens to facilitate nucleophilic attacks.
- Cross-Coupling Reactions : Employing palladium-catalyzed mechanisms to replace bromine with other functional groups.
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its potential as a bioactive compound and pharmaceutical intermediate.
Antimicrobial Properties
Research indicates that compounds with similar halogen substitutions exhibit antimicrobial activity. For instance, studies have shown that halogenated toluenes can inhibit the growth of certain bacteria and fungi, suggesting that this compound may possess similar properties.
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted to evaluate the effects of this compound on various cell lines. Preliminary results suggest moderate cytotoxic effects, which may be attributed to its ability to disrupt cellular processes through reactive intermediates formed during metabolism.
The mechanism of action for this compound is largely dependent on its chemical structure:
- Electrophilic Attack : The compound can act as an electrophile in biological systems, interacting with nucleophilic sites on biomolecules such as proteins and DNA.
- Formation of Reactive Metabolites : Upon metabolic activation, it may form reactive species that can lead to cellular damage or apoptosis in target cells.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful.
| Compound Name | Structure | Key Characteristics |
|---|---|---|
| 2-Bromo-5-fluorotoluene | C₇H₅BrF | Lacks chlorine; different reactivity patterns |
| 4-Bromo-2-fluorotoluene | C₇H₅BrF | Different halogen positions; potential for varied applications |
| 3-Bromo-4-fluorotoluene | C₇H₅BrF | Unique substitution pattern affecting reactivity |
The distinct arrangement of halogens in this compound contributes to its unique reactivity profile compared to these similar compounds.
Case Studies and Research Findings
Several case studies have highlighted the potential applications of this compound:
- Drug Development : As a precursor in synthesizing pharmaceutical intermediates, this compound has been investigated for its role in developing new therapeutic agents targeting various diseases.
- Material Science : Its unique electronic properties make it suitable for applications in organic electronics and as a building block for advanced materials.
Q & A
Q. What synthetic methodologies are recommended for preparing 3-Bromo-2-chloro-5-fluorotoluene, and how do directing effects influence halogen positioning?
- Methodological Answer : Synthesis typically involves sequential halogenation guided by substituent directing effects. Fluorine, being ortho/para-directing, facilitates bromination or chlorination at specific positions. For example, Friedel-Crafts alkylation or electrophilic substitution under controlled conditions (e.g., using Lewis acids like FeCl₃) can optimize regioselectivity. Competitive halogenation steps require temperature modulation (<50°C) to prevent over-halogenation. Purity is confirmed via GC-MS or HPLC .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies aromatic proton environments and coupling patterns influenced by adjacent halogens. For instance, deshielding effects from electronegative substituents alter chemical shifts.
- ¹⁹F NMR : Detects fluorine environments, with shifts typically between -100 to -120 ppm for aryl fluorides.
- IR Spectroscopy : Confirms C-Br (~550 cm⁻¹) and C-Cl (~750 cm⁻¹) stretches.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., m/z 223.47 for [M]⁺). Cross-referencing with databases like ChemSpider (ID: 8949951) ensures accuracy .
Q. What crystallographic strategies are effective for resolving the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is preferred. Heavy atoms (Br, Cl) enhance anomalous scattering, improving phase determination. Data collection at low temperatures (100 K) minimizes thermal motion artifacts. Disordered halogen positions require iterative refinement with constraints. Compare results with computational models (DFT-optimized geometries) to validate bond lengths and angles .
Advanced Research Questions
Q. How do electronic effects of substituents in this compound influence its reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing nature of halogens (Br, Cl, F) deactivates the aromatic ring, directing nucleophilic attacks to meta positions. In Suzuki-Miyaura couplings, bromine acts as a superior leaving group compared to chlorine. Fluorine’s strong inductive effect stabilizes transition states but may hinder oxidative addition. Optimize catalyst systems (e.g., Pd(PPh₃)₄ with K₂CO₃) and solvent polarity (DMF vs. THF) to balance reactivity and selectivity. Monitor reaction progress via TLC with UV-active spots .
Q. What strategies resolve discrepancies between experimental and computational vibrational spectra (IR) of this compound?
- Methodological Answer :
- Step 1 : Re-examine sample purity using HPLC to rule out contaminants (e.g., unreacted precursors).
- Step 2 : Account for solvent effects in computational models (e.g., PCM in Gaussian). Gas-phase calculations often mismatch experimental (solution-phase) spectra.
- Step 3 : Compare experimental IR with scaled DFT frequencies (scaling factor ~0.96-0.98). Large deviations in C-Br/C-Cl stretches suggest improper functional group assignment.
- Step 4 : Cross-validate with Raman spectroscopy to detect symmetry-forbidden modes .
Q. How can crystallographic data from SC-XRD and computational docking studies be reconciled for this compound derivatives in drug discovery?
- Methodological Answer :
- Data Alignment : Superimpose SC-XRD structures (from SHELXL) with docking poses (e.g., AutoDock Vina) using RMSD analysis.
- Electrostatic Potential Maps : Compare charge distributions (from DFT) with crystallographic electron density maps to identify polar interactions.
- Torsional Flexibility : Apply molecular dynamics (MD) simulations (AMBER/CHARMM) to assess conformational stability. Discrepancies >0.5 Å suggest under-relaxed experimental models or force field inaccuracies .
Key Physical and Chemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₅BrClF | |
| Molecular Weight (g/mol) | 223.47 | |
| CAS RN | 201849-18-5 | |
| Melting Point | Not reported (see Note) | N/A |
Note : Melting/boiling points are absent in available literature. Estimate via group contribution methods (e.g., Joback-Reid) or differential scanning calorimetry (DSC).
Data Contradiction Analysis Framework
For conflicting results (e.g., NMR vs. XRD bond lengths):
Replicate Experiments : Ensure reproducibility under identical conditions.
Multi-Technique Validation : Combine XRD, NMR, and DFT to triangulate data.
Error Analysis : Quantify instrument precision (e.g., XRD resolution <0.8 Å).
Literature Benchmarking : Compare with analogous compounds (e.g., 5-Bromo-2-chlorobenzotrifluoride, CAS 445-01-2) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
